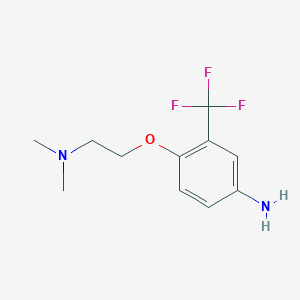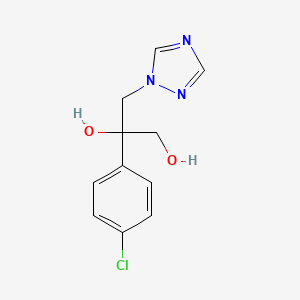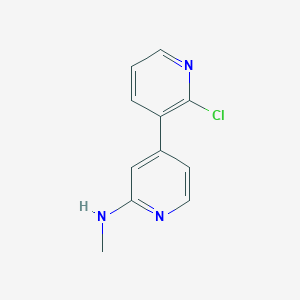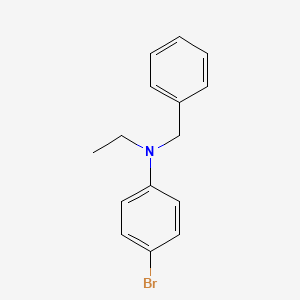
Benzyl-(4-bromo-phenyl)-ethyl-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-(4-bromo-phenyl)-ethyl-amine is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a benzyl group, an ethyl group, and a bromine atom attached to the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-(4-bromo-phenyl)-ethyl-amine typically involves multiple steps. One common method is the nucleophilic substitution reaction where aniline is first protected by N-TBS (tert-butylsilyl) to shield the nitrogen atom. This protection is achieved under mild conditions using methyllithium as a deprotonating agent and TBS-Cl (tert-butylsilyl chloride) in 2-methyltetrahydrofuran (2-MeTHF) solvent . The protected aniline is then subjected to bromination to introduce the bromine atom at the para position. Finally, the benzyl and ethyl groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
化学反应分析
Types of Reactions
Benzyl-(4-bromo-phenyl)-ethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium amide (NaNH2) and various halogenating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated aniline derivatives.
科学研究应用
Benzyl-(4-bromo-phenyl)-ethyl-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Benzyl-(4-bromo-phenyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the benzyl and ethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities, making the compound useful in drug development and other applications.
相似化合物的比较
Similar Compounds
4-Bromoaniline: A simpler analog with only a bromine atom attached to the aniline structure.
N-Benzyl-4-bromoaniline: Similar to Benzyl-(4-bromo-phenyl)-ethyl-amine but lacks the ethyl group.
N-Ethyl-4-bromoaniline: Similar but lacks the benzyl group.
Uniqueness
This compound is unique due to the presence of both benzyl and ethyl groups, which can enhance its reactivity and versatility in chemical reactions compared to its simpler analogs. This makes it a valuable compound in various synthetic and research applications.
属性
分子式 |
C15H16BrN |
|---|---|
分子量 |
290.20 g/mol |
IUPAC 名称 |
N-benzyl-4-bromo-N-ethylaniline |
InChI |
InChI=1S/C15H16BrN/c1-2-17(12-13-6-4-3-5-7-13)15-10-8-14(16)9-11-15/h3-11H,2,12H2,1H3 |
InChI 键 |
KDYMDPNNNNFMKL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)Br |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[[3-(2-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)phenyl]methyl]carbamate](/img/structure/B8544951.png)
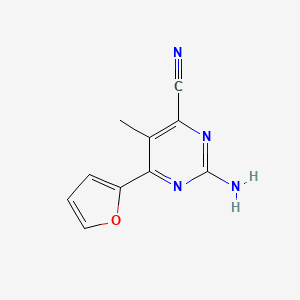
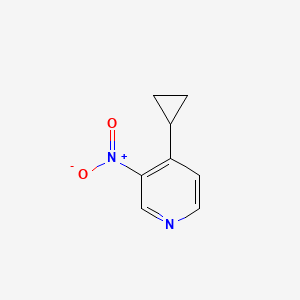
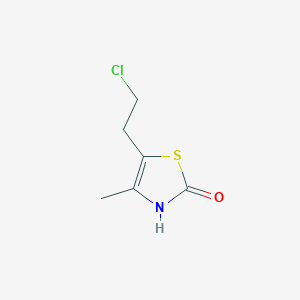
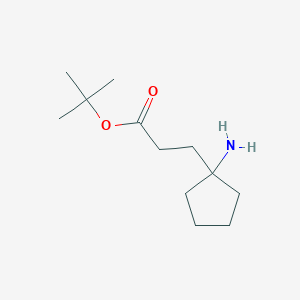
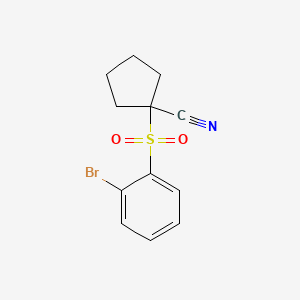
![5-[[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]2,4-imidazolidinedione](/img/structure/B8544992.png)
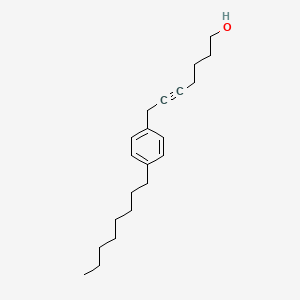
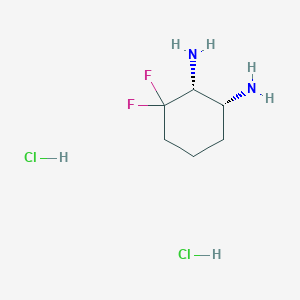
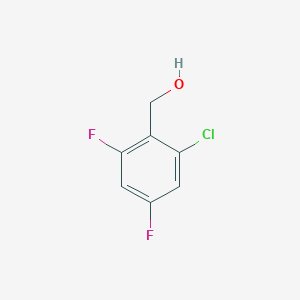
![Methyl 2-[4-(2-chloro-4-nitrophenoxy)phenoxy]propanoate](/img/structure/B8545010.png)
